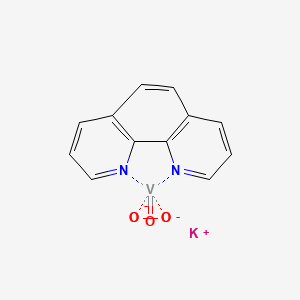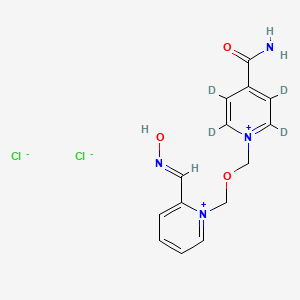
Asoxime-d4 (dichloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asoxime-d4 (dichloride) is a deuterium-labeled derivative of Asoxime dichloride. Asoxime dichloride is known for its role as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This compound is involved in modulating immune responses and can be used as an antigen to improve vaccination efficacy in the nervous system .
準備方法
Synthetic Routes and Reaction Conditions
Asoxime-d4 (dichloride) is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during drug development. Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .
Industrial Production Methods
The industrial production of Asoxime-d4 (dichloride) involves the deuteration of Asoxime dichloride. The compound is typically stored at -20°C in sealed storage, away from moisture, to maintain its stability. In solvent, it can be stored at -80°C for six months or at -20°C for one month .
化学反応の分析
Types of Reactions
Asoxime-d4 (dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound.
科学的研究の応用
Asoxime-d4 (dichloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development.
Biology: Involved in modulating immune responses and improving vaccination efficacy.
Medicine: Acts as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor.
Industry: Utilized in the development of stable heavy isotopes for various applications.
作用機序
Asoxime-d4 (dichloride) exerts its effects by acting as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This interaction modulates immune responses and improves vaccination efficacy in the nervous system. The molecular targets involved include acetylcholine receptors, which play a crucial role in neurotransmission .
類似化合物との比較
Similar Compounds
Pralidoxime: An FDA-approved oxime-based antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote used for similar purposes.
Trimedoxime: Known for its use as a nerve antidote.
Methoxime: Another oxime-based compound with similar applications.
Uniqueness of Asoxime-d4 (dichloride)
Asoxime-d4 (dichloride) is unique due to its deuterium labeling, which affects its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and scientific research, particularly in studies involving stable heavy isotopes .
特性
分子式 |
C14H16Cl2N4O3 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H/i4D,5D,7D,8D;; |
InChIキー |
QELSIJXWEROXOE-FFVJOBTLSA-N |
異性体SMILES |
[2H]C1=C([N+](=C(C(=C1C(=O)N)[2H])[2H])COC[N+]2=CC=CC=C2/C=N/O)[2H].[Cl-].[Cl-] |
正規SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


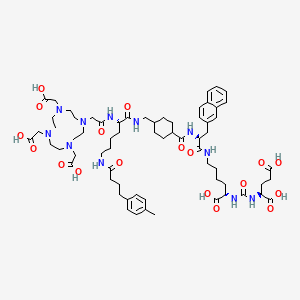
![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
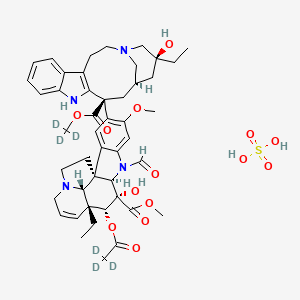
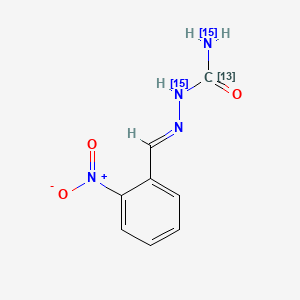
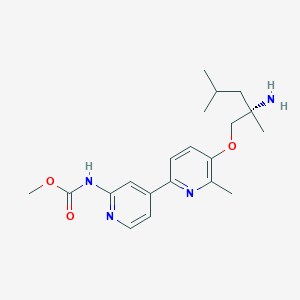
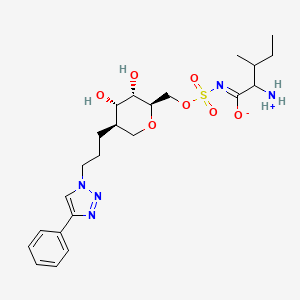
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
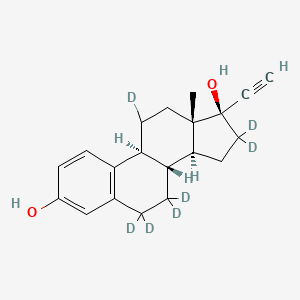
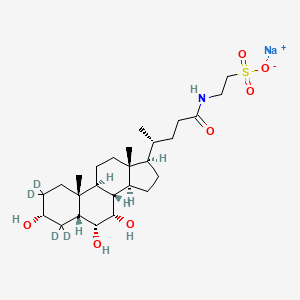
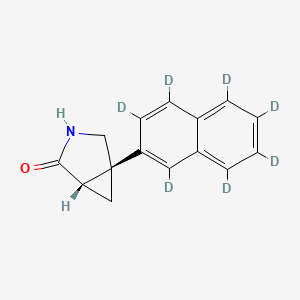
![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
